molecular formula C25H33NSe B14185809 11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate CAS No. 919488-46-3

11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate

Cat. No.: B14185809
CAS No.: 919488-46-3
M. Wt: 426.5 g/mol
InChI Key: RXZVPZJLKSXUMX-UHFFFAOYSA-N
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Description

11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate is an organic compound that features a selenocyanate group attached to a biphenyl structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the selenocyanate group imparts unique chemical properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate typically involves the reaction of 4-methylbiphenyl with an appropriate alkylating agent to introduce the undecyl chain. This is followed by the introduction of the selenocyanate group. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide (CuI) to facilitate the formation of the selenocyanate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate can undergo various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acids.

    Reduction: Reduction reactions can convert the selenocyanate group to selenols or diselenides.

    Substitution: The selenocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include seleninic acids, selenols, diselenides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research has shown that selenocyanate-containing compounds can inhibit the growth of cancer cells, making them potential candidates for anticancer therapies.

    Industry: The compound can be used in the development of new materials with unique properties due to the presence of the selenocyanate group.

Mechanism of Action

The mechanism of action of 11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate involves its interaction with cellular targets and pathways. The selenocyanate group can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The compound may also interact with specific enzymes and proteins, disrupting their normal function and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenyl selenocyanate
  • 4-(N,N-Dimethylamino)phenyl selenocyanate
  • Benzyl selenocyanate
  • p-Xylene selenocyanate

Uniqueness

11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate is unique due to its specific biphenyl structure and the long undecyl chain, which can influence its chemical reactivity and biological activity. Compared to other selenocyanate compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

919488-46-3

Molecular Formula

C25H33NSe

Molecular Weight

426.5 g/mol

IUPAC Name

11-[4-(4-methylphenyl)phenyl]undecyl selenocyanate

InChI

InChI=1S/C25H33NSe/c1-22-12-16-24(17-13-22)25-18-14-23(15-19-25)11-9-7-5-3-2-4-6-8-10-20-27-21-26/h12-19H,2-11,20H2,1H3

InChI Key

RXZVPZJLKSXUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCCCCCC[Se]C#N

Origin of Product

United States

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